molecular formula C58H84N14O16S B1663488 Physalaemin CAS No. 2507-24-6

Physalaemin

Numéro de catalogue: B1663488
Numéro CAS: 2507-24-6
Poids moléculaire: 1265.4 g/mol
Clé InChI: SHSUJLMLURFKID-YFUSJSQUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La physalaémine est un peptide tachykinine obtenu à partir de la peau de la grenouille Physalaemus. Elle est étroitement liée à la substance P, une autre tachykinine bien connue. La physalaémine a été élucidée pour la première fois en 1964 et est connue pour ses effets vasodilatateurs et hypotenseurs puissants . Elle agit également comme un sialagogue, augmentant la salivation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La physalaémine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage comme le dicyclohexylcarbodiimide (DCC) et le N-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de physalaémine implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La physalaémine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de recherche scientifique

La physalaémine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La physalaémine exerce ses effets en se liant aux récepteurs de la neurokinine-1 (NK1), qui sont des récepteurs couplés aux protéines G. Lors de la liaison, la physalaémine induit un changement conformationnel du récepteur, conduisant à l'activation des voies de signalisation intracellulaires. Cela entraîne la libération de seconds messagers comme l'inositol trisphosphate (IP3) et le diacylglycérol (DAG), qui médiatisent diverses réponses physiologiques telles que la vasodilatation et la contraction des muscles lisses .

Applications De Recherche Scientifique

Neurobiological Applications

Physalaemin has been extensively studied for its effects on the nervous system. It acts primarily as a neuromodulator and is involved in various physiological processes.

Pain Modulation

Research indicates that this compound enhances the depression of spinal nociceptive neurons, suggesting its potential role in pain modulation. In studies involving anesthetized cats, this compound was shown to increase vibration-induced depression of nociceptive responses, indicating its efficacy in modulating pain pathways through tachykinin receptors .

Neurotransmitter Interactions

This compound's interaction with neurotransmitters has been documented. For instance, it has been found to enhance the effects of purines like adenosine, which are critical in pain signaling pathways. This interaction suggests that this compound could be a candidate for developing analgesic therapies .

Oncology Applications

This compound has also been implicated in cancer research, particularly concerning small-cell lung carcinoma (SCLC).

Tumor Marker Identification

Immunological studies have demonstrated that extracts from human lung SCLC exhibit immunoreactivity to this compound-like peptides. These findings suggest that this compound could serve as a biomarker for SCLC, providing insights into tumor biology and potential therapeutic targets .

Contractile Response in Tumors

In vitro studies have shown that this compound induces contractile responses in isolated tissues, such as guinea pig ileum and rat esophagus, at low concentrations. This contractility may be linked to tumor growth dynamics and could inform treatment strategies aimed at managing tumor-related symptoms .

Gastrointestinal Applications

This compound's role in gastrointestinal physiology is another area of interest.

Gastrointestinal Motility

Studies indicate that this compound can induce tonic contractions in the esophagus and other gastrointestinal segments, suggesting its involvement in regulating gut motility. This property may have implications for treating gastrointestinal disorders characterized by motility dysfunctions .

Data Tables and Case Studies

The following tables summarize key findings from various studies on this compound's applications:

Application AreaStudy ReferenceKey Findings
Neurobiology Enhanced vibration-induced depression in nociceptive neurons
Oncology Immunoreactivity to SCLC extracts indicating potential as a biomarker
Gastrointestinal Physiology Induced tonic contractions in rat esophagus

Mécanisme D'action

Physalaemin exerts its effects by binding to neurokinin-1 (NK1) receptors, which are G-protein-coupled receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the release of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which mediate various physiological responses such as vasodilation and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

La physalaémine est similaire à d'autres tachykinines comme la substance P et l'élédoisine. Elle présente une affinité plus élevée pour les récepteurs NK1 par rapport à la substance P, ce qui la rend plus puissante dans certains tests biologiques . Des composés similaires incluent :

La structure unique de la physalaémine et sa plus grande affinité pour les récepteurs en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

Physalaemin is a neuropeptide originally isolated from the skin of the South American toad Physalaemus nattereri. It belongs to the tachykinin family of peptides, which are characterized by their role in neurotransmission and various physiological functions. This compound has garnered significant interest due to its diverse biological activities, particularly in pain modulation, gastrointestinal function, and vascular regulation.

1. Neurophysiological Effects

This compound exhibits potent neurophysiological effects, primarily through its interaction with tachykinin receptors. It has been shown to enhance the excitability of nociceptive neurons, which are responsible for transmitting pain signals. In a study involving anesthetized cats, this compound administration led to increased responses in spinal nociceptive neurons during vibration stimulation. This suggests that this compound may enhance the perception of pain under certain conditions .

2. Gastrointestinal Function

This compound also plays a crucial role in gastrointestinal physiology. It has been observed to stimulate gastrointestinal motility and secretion. The peptide's actions in this domain are linked to its ability to modulate smooth muscle contractions, which are essential for digestive processes. Studies have indicated that tachykinins like this compound can induce contractions in various segments of the gastrointestinal tract, thereby influencing digestive efficiency .

3. Vascular Effects

In addition to its neural and gastrointestinal roles, this compound has been implicated in vascular regulation. Research indicates that it can induce vasodilation, contributing to increased blood flow in specific tissues. This effect is mediated through the release of other vasoactive substances and direct action on vascular smooth muscle cells .

Comparative Analysis of Biological Activity

The following table summarizes key findings on the biological activities of this compound compared to other tachykinins:

Activity This compound Substance P Neurokinin A
Pain ModulationEnhances nociceptive responsesStrongly enhances pain perceptionModerate enhancement
Gastrointestinal MotilityStimulates contractionsModerate stimulationStrong stimulation
Vascular RegulationInduces vasodilationInduces vasodilationLimited effect

Case Study 1: Pain Modulation

In a controlled study examining the effects of this compound on spinal cord neurons, researchers found that administration significantly increased the magnitude of vibration-induced depression in nociceptive neurons. This enhancement was notably greater when compared with responses induced by other excitatory agents such as glutamate .

Case Study 2: Gastrointestinal Impact

Another investigation focused on the role of this compound in gastrointestinal motility revealed that administration resulted in increased contraction frequency and amplitude in isolated intestinal segments. This study highlighted the peptide's potential therapeutic applications for gastrointestinal disorders characterized by motility issues .

Case Study 3: Vascular Response

A study assessing the vascular effects of this compound demonstrated its ability to induce vasodilation in isolated rat parotid glands. The results indicated a dose-dependent response, suggesting that higher concentrations of this compound lead to more significant vascular relaxation .

Propriétés

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-YFUSJSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043248
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-24-6
Record name Physalaemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYSALAEMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physalaemin
Reactant of Route 2
Reactant of Route 2
Physalaemin
Reactant of Route 3
Reactant of Route 3
Physalaemin
Reactant of Route 4
Reactant of Route 4
Physalaemin
Reactant of Route 5
Reactant of Route 5
Physalaemin
Reactant of Route 6
Reactant of Route 6
Physalaemin
Customer
Q & A

Q1: What is the primary mechanism of action of physalaemin?

A1: this compound exerts its biological effects by binding to tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor [, , , , ].

Q2: What are the downstream effects of this compound binding to NK-1 receptors?

A2: Binding of this compound to NK-1 receptors leads to the activation of various intracellular signaling pathways. In several systems, including smooth muscle cells, this activation results in increased calcium influx, leading to muscle contraction [, , , ]. In other systems, such as salivary glands, this compound binding stimulates secretion, potentially through a pathway shared with cholinergic and alpha-adrenergic receptors [, ].

Q3: Does this compound interact with other tachykinin receptors besides NK-1?

A3: While this compound exhibits the highest affinity for NK-1 receptors, research suggests it can also interact with other tachykinin receptor subtypes, albeit with lower potency. These interactions may contribute to its diverse pharmacological effects in different tissues [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C63H97N13O15S and a molecular weight of 1284.5 g/mol [].

Q5: What is the amino acid sequence of this compound?

A5: this compound is an undecapeptide with the following amino acid sequence: Pyroglutamyl-Alanyl-Aspartyl-Prolyl-Asparaginyl-Lysyl-Phenylalanyl-Tyrosyl-Glycyl-Leucyl-Methionine amide [].

Q6: What insights into the conformation of this compound have been gained from NMR studies?

A6: NMR studies reveal that unlike shorter peptide fragments, this compound exhibits a stable molecular structure in solution []. This structure is characterized by a strong hydrogen bond between the amide proton of Phenylalanine at position 7 and the carbonyl group of Proline at position 4. Additional stabilizing interactions are suggested between the side chains of Lysine 6, Asparagine 5, Aspartic acid 3, and the terminal amide group of Methionine.

Q7: How do structural modifications of this compound affect its biological activity?

A7: Structural modifications significantly impact this compound's potency and selectivity for tachykinin receptors [, , ]. For instance, replacing Leucine at position 10 or Glycine at position 9 with other amino acids generally results in decreased sialogogic activity. In contrast, modifications at Lysine 6 and Asparagine 5 can lead to increased activity in some cases.

Q8: What is the significance of the C-terminal amide group in this compound?

A8: The C-terminal amide group of Methionine is crucial for the sialogogic activity of this compound []. Replacing this amide with a free carboxyl group abolishes its ability to stimulate salivary secretion.

Q9: How does the N-terminal region of this compound contribute to its activity?

A9: While the C-terminal hexapeptide sequence of this compound is crucial for its activity, the N-terminal region appears less critical []. Modifications and even deletions in this region can be tolerated without completely abolishing activity, although some alterations may impact potency.

Q10: How is this compound metabolized in the body?

A10: this compound is rapidly metabolized in vivo, primarily by enzymes that cleave peptide bonds. This rapid breakdown likely contributes to its short duration of action when administered systemically [, ].

Q11: Does this compound undergo significant pulmonary inactivation?

A11: Unlike bradykinin, this compound undergoes minimal pulmonary inactivation []. This suggests that it can enter the systemic circulation after intravenous administration and may potentially act as a circulating hormone in some contexts.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Researchers have utilized various in vitro models to investigate the pharmacological actions of this compound, including:

  • Isolated tissue preparations: These include guinea pig ileum [, , , , , ], rat urinary bladder [], hamster urinary bladder [], mouse distal colon [], and rabbit iris sphincter muscle []. These preparations allow for the assessment of this compound's effects on smooth muscle contraction.
  • Dispersed acinar cells: Studies utilizing dispersed acinar cells from guinea pig pancreas have provided insights into the mechanisms by which this compound influences pancreatic enzyme secretion and calcium signaling [, ].

Q13: What in vivo models have been used to study the effects of this compound?

A13: In vivo studies in rats have been instrumental in understanding the systemic effects of this compound, including its impact on:

  • Blood pressure: this compound induces a rapid and transient decrease in blood pressure when administered intravenously [].
  • Salivary secretion: It stimulates salivary secretion from both the parotid and submaxillary glands in rats [, , ].
  • Water intake and urine flow: Intracranial injections of this compound in rats have been shown to influence water intake and urine flow, suggesting potential roles in regulating fluid balance [].

Q14: What is known about the development of desensitization or tolerance to this compound?

A14: Repeated administration of this compound can lead to desensitization, a phenomenon where the tissue or organ becomes less responsive to its effects. This desensitization may be associated with receptor downregulation or changes in downstream signaling pathways [].

Q15: Does cross-desensitization occur between this compound and other tachykinins?

A15: Yes, cross-desensitization between this compound and other tachykinins, such as substance P, has been observed []. This suggests that these peptides may share common signaling pathways or that their receptors may be co-regulated.

Q16: Are there any known long-term effects of this compound exposure?

A16: Information regarding the long-term effects of this compound exposure is scarce in the provided research articles. Further investigations are needed to comprehensively assess potential chronic toxicity.

Q17: Are there any known biomarkers associated with the effects of this compound?

A17: The identification and validation of specific biomarkers for monitoring the effects of this compound are not extensively discussed in the provided articles. Further research is needed to explore this aspect.

Q18: What analytical techniques have been used to characterize and quantify this compound?

A18: Various analytical techniques have played a crucial role in understanding the structure and function of this compound. Some of the key methods employed include:

  • Chromatography: Techniques like alumina column chromatography and countercurrent distribution have been instrumental in isolating and purifying this compound from natural sources [].
  • Enzymatic Digestion and Sequencing: Controlled digestion with enzymes like trypsin and chymotrypsin, followed by analysis of the resulting peptide fragments, has enabled the determination of the amino acid sequence of this compound [].
  • High-Performance Liquid Chromatography (HPLC): HPLC has been employed to separate and identify this compound and its analogs, facilitating the study of their structure-activity relationships [].
  • Radioimmunoassay (RIA): RIA techniques utilizing specific antibodies have been used to quantify this compound levels in various tissues and biological samples [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided invaluable insights into the three-dimensional structure and conformational dynamics of this compound in solution [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.